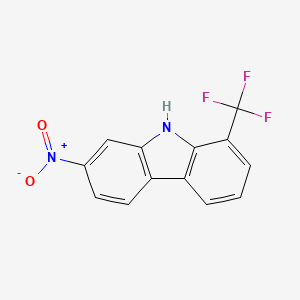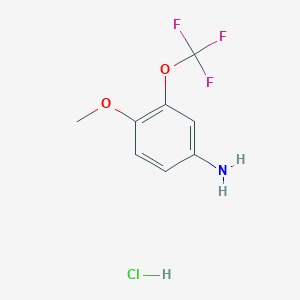![molecular formula C13H13N3O B12609996 N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The synthetic route may include:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce nitro groups, which are then reduced to amines.
Formylation: The amine groups are then formylated to introduce formyl groups.
Hydrazone Formation: The formylated naphthalene derivative is reacted with hydrazine to form the hydrazone.
Final Coupling: The hydrazone is then coupled with a carboxamide derivative to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反応の分析
N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to control the reaction rates and yields.
科学的研究の応用
N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:
Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups, such as naphthalene-2-carboxamide or naphthalene-2-sulfonamide.
Hydrazone Derivatives: Compounds with similar hydrazone groups but different aromatic rings, such as benzaldehyde hydrazone or acetophenone hydrazone.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-3-11-7-12(5-4-10(11)6-9)13(17)15-8-16-14/h2-8H,14H2,1H3,(H,15,16,17) |
InChIキー |
HMDMQOZDZYKTSC-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)N/C=N/N |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)

![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)

![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)


![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
